(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide
Description
(E)-N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core linked to a 4-methylphenyl-substituted ethene sulfonamide group. The (E)-configured ethene bridge introduces rigidity, which may influence binding selectivity in biological systems.
Properties
IUPAC Name |
(E)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-14-6-8-15(9-7-14)10-11-23(20,21)19-12-16-13-22-18-5-3-2-4-17(16)18/h2-11,16,19H,12-13H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVVXKLHLCHGCL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2COC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2COC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzofuran moiety, which is known for its diverse biological activities. The sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as K562 (human leukemia cells) through the generation of reactive oxygen species (ROS) and activation of caspases .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6 | K562 | 15 | Induces apoptosis via ROS generation |
| Compound 8 | K562 | 20 | Inhibits cell proliferation |
Antibacterial Activity
Benzofuran derivatives have also been evaluated for their antibacterial properties. In studies assessing the minimum inhibitory concentration (MIC), certain derivatives showed moderate activity against Gram-positive bacteria. This suggests that the sulfonamide group may enhance the compound's efficacy against bacterial infections .
Table 2: Antibacterial Activity Overview
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 64 |
Case Studies
In a recent study, researchers synthesized several new derivatives based on the benzofuran scaffold and assessed their biological activities. The results indicated that modifications to the benzofuran structure significantly influenced both anticancer and antibacterial activities. For example, one derivative exhibited a notable increase in apoptosis induction compared to others, highlighting the importance of structural variations .
Scientific Research Applications
The compound (E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a derivative of benzofuran and sulfonamide, which has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Properties and Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₁₉N₃O₂S
- Molecular Weight : 345.43 g/mol
The compound features a benzofuran moiety, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.
Anticancer Activity
Research has indicated that benzofuran derivatives possess anticancer properties. The sulfonamide group in this compound may enhance its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that related compounds can target specific signaling pathways involved in cancer progression.
Anti-inflammatory Effects
Benzofuran derivatives are also noted for their anti-inflammatory activities. The compound's ability to modulate inflammatory mediators could make it a candidate for treating conditions such as arthritis or inflammatory bowel disease. In vitro studies have demonstrated that similar structures can inhibit pro-inflammatory cytokines.
Neuropathic Pain Management
The compound's design suggests potential efficacy as a pain management agent, particularly in neuropathic pain conditions. Research into related compounds has revealed their role as cannabinoid receptor agonists, which are beneficial in pain modulation.
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of benzofuran derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggested that modifications to the benzofuran structure could enhance potency against specific cancer types.
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation, a related benzofuran derivative was shown to reduce edema significantly compared to control groups. The study highlighted the compound's ability to downregulate the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), key players in inflammatory responses.
Case Study 3: Neuropathic Pain
Research on compounds similar to this compound indicated their effectiveness in reducing pain behaviors in animal models of neuropathic pain. These studies emphasized the importance of the compound's interaction with cannabinoid receptors for its analgesic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. Benzofuran Derivatives
Compounds with 2,3-dihydrobenzofuran scaffolds, such as methylofuran (, Fig. 2B), share aromatic and hydrogen-bonding features. However, methylofuran lacks the sulfonamide group and instead incorporates formyl and glutamic acid residues, highlighting functional divergence .
B. Sulfonamide-Containing Compounds The compound in , (E)-N-(4-Hydroxy-4-phenylbut-2-en-1-yl)-4-methyl-N-(3-(2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)benzenesulfonamide, shares a sulfonamide group and ethene bridge but replaces the benzofuran with a phenylbutenyl group.
C. Ethene Sulfonamides
Simple ethene sulfonamides (e.g., styrene sulfonamides) lack the benzofuran moiety, reducing structural complexity and π-system interactions. The 4-methylphenyl group in the target compound may enhance lipophilicity compared to unsubstituted analogues.
Computational Similarity Analysis
Using binary similarity coefficients (e.g., Tanimoto index), the target compound’s fingerprint (benzofuran + sulfonamide + 4-methylphenyl) shows moderate similarity (~0.4–0.6) to other sulfonamides but low similarity (<0.3) to non-sulfonamide benzofurans like methylofuran. Such analyses prioritize functional group alignment over scaffold similarity .
Physicochemical Properties
Research Findings
- Stereochemical Influence : The (E)-configuration of the ethene bridge in the target compound may enhance binding selectivity compared to (Z)-isomers, as seen in related sulfonamides .
- Biological Relevance : Benzofuran-sulfonamide hybrids are explored as kinase inhibitors or antimicrobial agents, though the target compound’s specific activity remains uncharacterized in the evidence .
- Synthetic Challenges : The dihydrobenzofuran core requires stereoselective synthesis, similar to methods in , where low-temperature lithiation is employed for regiocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
